molecular formula C7H9N<br>C6H5NH(CH3)<br>C7H9N B092194 N-methylaniline CAS No. 100-61-8

N-methylaniline

Cat. No. B092194
Key on ui cas rn: 100-61-8
M. Wt: 107.15 g/mol
InChI Key: AFBPFSWMIHJQDM-UHFFFAOYSA-N
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Patent
US09012690B2

Procedure details

0.01 mmol of the complex 1 produced in Example 1 and 5 mmol of N-methyl-N-phenylbenzamide were placed in a 50 mL-autoclave equipped with a stirrer, and the autoclave was purged with nitrogen. 1.5 mL of Methanol and 2.5 mL of methanol solution of 2.0 M sodium methoxide were added to the autoclave, and the autoclave was purged with hydrogen. The resulting mixture was stirred under hydrogen atmosphere (5 MPa) and 100 degrees C. for 16 hours to obtain a reaction solution. After the completion of reaction, the reaction solution was cooled, diluted with 40 mL of dichloromethane, and subjected to silica gel filtration (eluting solvent: dichloromethane/methanol=10/1). The thus obtained solution was concentrated, and then the resulting residue was purified by silica gel column chromatography (silica gel: 40 g, hexane/ethyl acetate=8/1 to 4/1). As a result, benzyl alcohol (425 mg, 90%) and N-methyl-N-phenylamine (440 mg, 82%) were obtained.
[Compound]
Name
complex 1
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>ClCCl>[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][NH:2][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
complex 1
Quantity
0.01 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under hydrogen atmosphere (5 MPa) and 100 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the autoclave was purged with nitrogen
ADDITION
Type
ADDITION
Details
1.5 mL of Methanol and 2.5 mL of methanol solution of 2.0 M sodium methoxide were added to the autoclave
CUSTOM
Type
CUSTOM
Details
the autoclave was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
for 16 hours to obtain a reaction solution
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
subjected to silica gel filtration (eluting solvent: dichloromethane/methanol=10/1)
CONCENTRATION
Type
CONCENTRATION
Details
The thus obtained solution was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (silica gel: 40 g, hexane/ethyl acetate=8/1 to 4/1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
CNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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